1H-Imidazole, 1-(2-phenoxyethyl)-
Description
1H-Imidazole, 1-(2-phenoxyethyl)- is a substituted imidazole derivative characterized by a phenoxyethyl group (-O-C₆H₅-CH₂CH₂-) attached to the nitrogen atom of the imidazole ring. The phenoxyethyl group introduces both aromaticity (via the phenyl ring) and polarity (via the ether oxygen), distinguishing it from other imidazole analogs .
Properties
CAS No. |
30170-83-3 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(2-phenoxyethyl)imidazole |
InChI |
InChI=1S/C11H12N2O/c1-2-4-11(5-3-1)14-9-8-13-7-6-12-10-13/h1-7,10H,8-9H2 |
InChI Key |
INUSBZKZIYQSRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=CN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The biological and chemical behavior of imidazole derivatives is heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Polarity and Solubility: The phenoxyethyl group in the target compound increases polarity compared to simple phenyl substituents (e.g., 2-phenyl-1H-imidazole) due to the ether oxygen, enhancing water solubility and membrane permeability .
- In contrast, the phenoxyethyl group offers moderate electron-withdrawing effects, which may influence binding affinity .
- Biological Activity: Naphthylalkyl-substituted analogs exhibit potent antiepileptic activity (ED₅₀: 15–30 mg/kg in MES tests), attributed to hydrophobic interactions with neuronal targets . Enilconazole’s dichlorophenyl and propenyloxy groups confer fungicidal activity by disrupting ergosterol synthesis .
Structural-Activity Relationships (SAR)
- Antiepileptic Analogs: CoMSIA models for 1-(Naphthylalkyl)-1H-imidazoles highlight the importance of bulky hydrophobic substituents for seizure inhibition. The phenoxyethyl group, while less bulky than naphthylalkyl, may balance hydrophobicity and polarity for CNS penetration .
- Agrochemical Derivatives: Enilconazole’s dichlorophenyl group enhances electronegativity, improving binding to fungal cytochrome P450 enzymes. The phenoxyethyl group’s lack of halogens may reduce toxicity but limit antifungal potency .
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